3-Bromo-4-nitro-1H-pyrazole
Overview
Description
3-Bromo-4-nitro-1H-pyrazole is a halogenated nitro compound with the molecular formula C3H2BrN3O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which 3-bromo-4-nitro-1h-pyrazole belongs, are known to interact with various biological targets due to their versatile scaffold .
Mode of Action
Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of two adjacent nitrogen atoms in their structure .
Biochemical Pathways
Pyrazoles have been reported to inhibit oxidative phosphorylation and atp exchange reactions, suggesting that they may impact energy metabolism pathways .
Result of Action
Pyrazoles have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can form non-covalent interactions with biomolecules, such as hydrogen bonds and van der Waals forces, which further modulate its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This can result in modified gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding often involves hydrogen bonds and other non-covalent interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic fluxes by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, this compound can affect the redox state of cells by modulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of 3-bromo-1H-pyrazole using nitric acid and sulfuric acid under controlled conditions. Another method includes the bromination of 4-nitro-1H-pyrazole using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-nitro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
3-Bromo-4-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to understand the effects of halogenated nitro compounds on living organisms.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-4-nitro-1H-pyrazole is similar to other halogenated nitro compounds, such as 4-bromo-3-nitro-1H-pyrazole and 3-bromo-5-nitro-1H-pyrazole. its unique combination of bromine and nitro groups gives it distinct chemical and biological properties. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-4-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURTANBYDETIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720885 | |
Record name | 5-Bromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784193-37-9 | |
Record name | 5-Bromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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